molecular formula C17H24F6N5OP B068639 (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate CAS No. 190849-64-0

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

Cat. No. B068639
M. Wt: 459.4 g/mol
InChI Key: YNOBMGHLCWIWCL-UHFFFAOYSA-N
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Description

Benzotriazole derivatives are significant in the field of chemistry due to their wide range of applications and biological activities. These compounds serve as key intermediates in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), involves practical, environmentally benign methods, showcasing the importance of green chemistry in developing these compounds (Haining Gu et al., 2009).

Molecular Structure Analysis

Benzotriazole and its derivatives exhibit a broad spectrum of pharmacological activities due to their unique molecular structure. This structure facilitates the binding to various biological targets, thereby enabling their diverse biological activities (V. Anjana & P. M. Kumar, 2021).

Chemical Reactions and Properties

Benzotriazole derivatives participate in a variety of chemical reactions, contributing to their versatility in medicinal chemistry. These reactions include substitutions and transformations that are critical for the development of new pharmacologically active compounds (L. Zhilitskaya et al., 2021).

Physical Properties Analysis

The physical properties of benzotriazole derivatives, such as solubility and melting points, are crucial for their application in different fields. These properties are often tailored through chemical modifications to meet specific requirements.

Chemical Properties Analysis

Benzotriazole derivatives exhibit a wide range of chemical properties, including antimicrobial, anti-inflammatory, and antitumor activities. These properties are attributed to the presence of the benzotriazole moiety, which is a key structural element in these compounds (M. Bhat & S. L. Belagali, 2020).

Scientific Research Applications

Peptide Synthesis

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate, often referred to by one of its more common variants, BOP reagent, is widely utilized in the synthesis of peptides. It acts as an efficient and versatile coupling reagent, enabling the coupling of conjugated carboxylic acids with methyl ester amino acids hydrochloride. This process facilitates the synthesis of various substituted amino acid derivatives with high chemical yields, illustrating its utility in the creation of enzymatic substrates such as Fa-Met (Brunel, Salmi, & Letourneux, 2005).

Chemical Synthesis and Modification

The BOP reagent is also employed in the chemical synthesis and modification of nucleosides and other organic compounds. For instance, it has been used for the facile synthesis of nitriles from aldoximes under mild conditions, demonstrating its versatility beyond peptide coupling to include significant roles in organic synthesis and modification processes (Singh & Lakshman, 2009).

Antimicrobial Activity

In addition to its synthetic applications, BOP reagent has been applied in the development of new chemosensitizers aimed at combating antibiotic resistance. Specifically, it has been used to design and synthesize polyamino geranic acid derivatives, which have shown potential in inducing significant decreases in antibiotic resistance among Gram-negative bacterial MDR strains, highlighting its role in addressing critical public health challenges (Brunel et al., 2013).

Corrosion Inhibition

Moreover, BOP reagent and related compounds have been investigated for their efficacy as corrosion inhibitors, particularly in acidic media. Their ability to form protective layers on metal surfaces showcases the potential of these compounds in industrial applications, where they can contribute to the longevity and reliability of metal components exposed to corrosive environments (Dahiya, Lata, Kumar, & Yadav, 2016).

Environmental Impact Studies

Benzotriazoles, including BOP reagent, have also been the focus of environmental impact studies due to their widespread use and persistence in various ecosystems. Research into their occurrence and effects in sediments and sewage sludge contributes to our understanding of their environmental footprint and informs strategies for mitigating potential negative impacts (Zhang et al., 2011).

Safety And Hazards

The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBMGHLCWIWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F6N5OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

CAS RN

190849-64-0, 206752-41-2
Record name (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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